9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
Molecular Formula |
C24H24N4O2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
6,6-dimethyl-9-(4-phenylmethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C24H24N4O2/c1-24(2)12-19-21(20(29)13-24)22(28-23(27-19)25-15-26-28)17-8-10-18(11-9-17)30-14-16-6-4-3-5-7-16/h3-11,15,22H,12-14H2,1-2H3,(H,25,26,27) |
InChI Key |
NOCBIPOWRGKPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
The foundational approach for synthesizing triazoloquinazolinones involves a one-pot multicomponent reaction (MCR) combining 4-(benzyloxy)benzaldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), and 6-amino-1,3-dimethyluracil. This method, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds under solvent-free conditions at 90°C. The reaction exploits the dual role of DABCO as a base and catalyst, facilitating Knoevenagel condensation between the aldehyde and dimedone, followed by Michael addition and cyclocondensation with the uracil derivative.
Mechanistic Pathway
The mechanism begins with the formation of an α,β-unsaturated ketone intermediate via Knoevenagel condensation. Subsequent nucleophilic attack by 6-amino-1,3-dimethyluracil generates a Michael adduct, which undergoes intramolecular cyclization to yield the pyrimidoquinoline core. Finally, copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole ring.
Table 1: Optimization of DABCO-Catalyzed Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 10 mol% | 92 |
| Temperature | 90°C | 92 |
| Solvent | Solvent-free | 92 |
| Reaction Time | 4 h | 92 |
Alternative Route via MIL-101(Cr) Catalysis
Heterogeneous Catalysis Advantages
A comparative method employs MIL-101(Cr), a metal-organic framework (MOF), as a recyclable catalyst in acetonitrile at room temperature. This approach substitutes DABCO with a Cr-based catalyst, enhancing sustainability. The reaction involves 1H-1,2,4-triazol-3-amine, dimedone, and 4-(benzyloxy)benzaldehyde, achieving 94% yield in 30 minutes.
Mechanistic Divergence
MIL-101(Cr) activates the aldehyde for Knoevenagel condensation, followed by Mannich-type cyclization. Unlike DABCO, the MOF’s Lewis acid sites stabilize intermediates, reducing side reactions. The triazole ring forms in situ via oxidative annulation, bypassing separate CuAAC steps.
Table 2: MIL-101(Cr) vs. DABCO Performance
Copper-Catalyzed Click Chemistry for Triazole Formation
Post-Cyclization Functionalization
In cases where the triazole moiety is introduced post-quinazolinone formation, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed. For example, 4-(prop-2-ynyloxy)benzaldehyde reacts with sodium azide and benzyl halides in dimethylformamide (DMF), using Cu(II) sulfate and ascorbic acid. This "click" reaction proceeds at room temperature, affording 1,4-disubstituted triazoles with 85–90% regioselectivity.
Limitations and Side Reactions
Excess Cu(I) risks oxidative homocoupling of alkynes, reducing triazole yield. Ascorbic acid mitigates this by maintaining Cu(I) levels. Steric hindrance from ortho-substituted benzaldehydes further lowers yields (e.g., 72% for 2-Cl vs. 92% for 4-Cl).
Solvent-Free vs. Solvent-Assisted Conditions
Energy Efficiency Considerations
Solvent-free synthesis under DABCO catalysis minimizes waste and energy consumption, ideal for industrial scaling. Conversely, MIL-101(Cr)-mediated reactions require acetonitrile but operate at ambient temperatures, balancing energy inputs.
Table 3: Environmental Impact Metrics
| Method | E-Factor | PMI |
|---|---|---|
| DABCO (solvent-free) | 1.2 | 2.5 |
| MIL-101(Cr) | 3.8 | 5.1 |
E-Factor: Mass of waste per mass of product; PMI: Process Mass Intensity
Scalability and Industrial Feasibility
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, which can reduce the triazole ring or other reducible groups within the molecule.
Scientific Research Applications
Antimicrobial Activity
This compound has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various pathogenic microorganisms.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL | |
| Aspergillus niger | 128 µg/mL |
Case Study : A study focusing on the antibacterial efficacy of this compound revealed its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus. The MIC of 16 µg/mL suggests its potential as a therapeutic agent for bacterial infections.
Antioxidant Properties
The compound has demonstrated notable antioxidant activity, which is crucial for protecting cells from oxidative stress.
Table 2: Antioxidant Activity Results
| Assay Type | IC50 (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 45.12 ± 0.31 | |
| Ferric Reducing Antioxidant Power | 50.15 ± 0.25 |
Case Study : The DPPH radical scavenging assay showed that the compound effectively reduces free radicals, indicating its potential role in preventing oxidative damage in biological systems.
Potential Therapeutic Applications
Research indicates that this compound may have therapeutic applications in treating infections and oxidative stress-related diseases. Its mechanisms of action include:
- Inhibition of bacterial cell wall synthesis
- Disruption of fungal cell membrane integrity
- Scavenging of free radicals
Mechanism of Action
The mechanism of action of 9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole and quinazoline rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzyloxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Phenyl Ring
Table 1: Key Substituent Variations and Their Impacts
Key Observations :
- Electron-donating groups (e.g., -OCH₃, -OBn) increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Electron-withdrawing groups (e.g., -Cl) enhance reaction yields (e.g., 92% for dichlorophenyl derivative) due to stabilized intermediates .
- The benzyloxy group in the target compound likely offers superior metabolic stability compared to hydroxyl or methoxy groups, as the benzyl moiety resists rapid enzymatic cleavage.
Heterocyclic Core Modifications
Table 2: Comparison with Benzimidazoloquinazolinones
| Compound Name | Core Structure | Synthesis Efficiency | Reference |
|---|---|---|---|
| 12-(4-Hydroxyphenyl)-3,3-dimethyl-...benzimidazolo[2,1-b]quinazolin-1(2H)-one | Benzimidazole-quinazolinone | Lower yields (75–85%) vs. triazolo analogues | [1] |
| Triazoloquinazolinones | Triazole-quinazolinone | Higher yields (85–95%) with NGPU catalyst | [1, 8] |
Key Observations :
- Triazoloquinazolinones exhibit superior synthetic efficiency (85–95% yields) compared to benzimidazolo analogues (75–85%) under identical NGPU-catalyzed conditions .
Pharmacological Activity
Key Observations :
- The triazoloquinazolinone scaffold (e.g., compound 7a) shows promise as a selective RXFP4 agonist, with activity in cAMP signaling and β-arrestin recruitment .
- The target compound’s 4-benzyloxy group may optimize receptor binding compared to smaller substituents (e.g., -Cl, -OCH₃), though empirical data are needed.
Biological Activity
The compound 9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline derivatives family and has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H22N4O
- Molecular Weight : 350.42 g/mol
- CAS Number : 198479-63-9
The structure features a triazole ring fused with a quinazoline backbone, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Inhibition of Monoamine Oxidase (MAO)
One of the most significant findings related to this compound is its potential as an inhibitor of monoamine oxidase type B (MAO-B). In studies involving related compounds:
- IC50 Values : The most potent derivatives showed IC50 values in the low nanomolar range (1.4–4.6 nM) for MAO-B inhibition. For instance, a closely related oxadiazole derivative exhibited an IC50 of 1.4 nM with a selectivity ratio exceeding 71,400 for MAO-B over MAO-A .
2. Anticancer Activity
Quinazoline derivatives are well-known for their anticancer properties. Preliminary studies suggest that compounds similar to 9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve:
- Induction of apoptosis.
- Inhibition of cell proliferation.
3. Anti-inflammatory Effects
Some derivatives have been reported to possess anti-inflammatory properties. These effects are typically evaluated through in vitro assays measuring cytokine levels and other inflammatory markers.
Case Studies and Research Findings
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body:
- MAO-B Inhibition : This is achieved through competitive binding to the enzyme's active site, leading to increased levels of neurotransmitters such as dopamine.
- Anticancer Mechanisms : Potential pathways include modulation of signaling pathways involved in cell survival and apoptosis.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step procedures starting with substituted benzaldehydes and triazole derivatives. Key steps include cyclocondensation under reflux conditions (ethanol/acetic acid) and catalyst selection. For example, deep eutectic solvents like NGPU have shown superior catalytic efficiency compared to traditional acids, achieving yields up to 85% (vs. 60–70% with HCl) by enhancing reaction kinetics and reducing side products . Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios of intermediates must be rigorously controlled to minimize byproducts like uncyclized intermediates or over-oxidized derivatives .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography is critical for resolving the fused quinazoline-triazolo ring system and stereochemistry. For example, single-crystal studies at 113 K have confirmed the chair conformation of the tetrahydroquinazoline core and hydrogen-bonding interactions between N–H donors and carbonyl acceptors .
- NMR spectroscopy (¹H/¹³C) identifies substituent effects: the benzyloxy phenyl group exhibits distinct aromatic proton splitting (δ 7.2–7.5 ppm), while the dimethyl moiety shows singlet peaks at δ 1.2–1.4 ppm .
- Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 407.18 for C₂₄H₂₅N₃O₂⁺) and fragmentation patterns, distinguishing regioisomers .
Q. What in vitro models are used to assess the compound’s biological activity?
Preliminary screening often employs cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. The compound’s IC₅₀ values (e.g., 12–18 μM) correlate with substituent effects: electron-donating groups like methoxy enhance lipophilicity and membrane penetration, while bulky benzyloxy groups may sterically hinder target binding . Parallel assays using healthy cell lines (e.g., HEK293) assess selectivity, with toxicity thresholds typically >50 μM .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and target interactions?
- DFT calculations (B3LYP/6-31G*) optimize geometry and frontier molecular orbitals (HOMO-LUMO gaps ~4.1 eV), indicating electrophilic reactivity at the triazolo N2 position .
- Molecular docking (AutoDock Vina) suggests strong binding (ΔG ≈ -9.2 kcal/mol) to kinase targets like CDK2, driven by hydrogen bonds between the quinazolinone carbonyl and Lys33, and π-π stacking with Phe82 .
- MD simulations (100 ns) reveal stable binding conformations in aqueous environments, with RMSD <2.0 Å, supporting potential kinase inhibition mechanisms .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 12 μM vs. 25 μM in similar cell lines) may arise from:
- Assay variability : Standardize protocols (e.g., incubation time, serum concentration) to reduce artifacts.
- Impurity profiles : HPLC purity >98% (C18 column, acetonitrile/water gradient) ensures biological results reflect the parent compound, not synthetic byproducts .
- Cellular context : Transcriptomic profiling of responsive vs. resistant lines identifies biomarkers (e.g., overexpression of ABC transporters) that modulate activity .
Q. How do substituent modifications impact the compound’s pharmacokinetic properties?
- LogP optimization : Replacing the benzyloxy group with a hydroxyl (XLogP reduction from 3.2 to 1.8) improves aqueous solubility but reduces BBB penetration .
- Metabolic stability : Microsomal assays (human liver microsomes) show t₁/₂ = 45 minutes, with CYP3A4-mediated oxidation at the dimethyl moiety as the primary metabolic pathway. Deuterating the methyl groups extends t₁/₂ to >90 minutes .
Methodological Tables
Q. Table 1: Catalytic Efficiency Comparison
| Catalyst | Yield (%) | Reaction Time (h) | Purity (HPLC, %) |
|---|---|---|---|
| NGPU | 85 | 4 | 98 |
| HCl | 65 | 8 | 90 |
| H₂SO₄ | 60 | 10 | 85 |
| Data from catalyst screening in triazolo-quinazoline synthesis |
Q. Table 2: Biological Activity vs. Substituents
| Substituent (R) | IC₅₀ (μM, MCF-7) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| 4-OCH₃ | 12.1 | 1.8 | 0.45 |
| 4-OBn | 18.3 | 3.2 | 0.12 |
| 4-Cl | 25.4 | 2.9 | 0.20 |
| Data from structure-activity relationship studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
